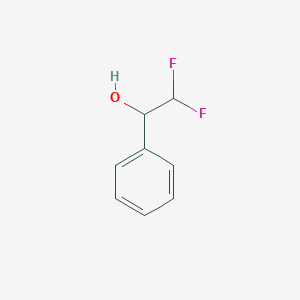

2,2-Difluoro-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-1-phenylethanol is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 .

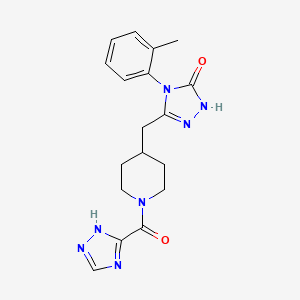

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications

Fluorination Studies

Research has explored the reaction of substituted (difluoroiodo)arenes with various compounds, leading to the formation of rearranged gem-difluoro compounds, including those involving 2,2-Difluoro-1-phenylethanol structures. This study demonstrates the potential of this compound in the field of fluorination and its relevance in creating complex fluorinated organic compounds (Gregorčič & Zupan, 1977).

Biotechnological Production

This compound is closely related to 2-phenylethanol, an important aromatic alcohol with applications in cosmetics, perfumes, and food industries. Studies have focused on the biotechnological production of 2-phenylethanol, highlighting the environmental friendliness of microbial transformation processes and their potential in creating natural flavors and fragrances (Hua & Xu, 2011).

Chemical Synthesis and Polymerization

Research on the complexation of trifluoromethanesulphonates by their conjugate acid has implications for the synthesis of this compound. This study provides insights into the chemical shifts and formation constants of various acid-salt mixtures, which are crucial for understanding the chemical properties and potential applications of this compound in polymerization and other synthetic processes (Souverain et al., 1980).

Molecular Structure Studies

Investigations into the conformations of 2-phenylethanol and its hydrated complexes provide valuable information on the structural properties of this compound. These studies, using techniques like UV-UV holeburning and IR-UV ion-dip spectroscopy, enhance our understanding of the molecular behavior and potential applications of this compound in various scientific fields (Mons et al., 1999).

Enantioselective Separation

A study on a homochiral microporous hydrogen-bonded organic framework demonstrates the potential of this compound in enantioselective separation processes. This research highlights the ability to achieve high enantioselective separation of chiral secondary alcohols, an area of significant interest in pharmaceutical and chemical research (Li et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is involved in the shikimate and ehrlich pathways

Mode of Action

It’s known that the compound is involved in the Shikimate and Ehrlich pathways

Biochemical Pathways

2,2-Difluoro-1-phenylethanol is involved in the Shikimate and Ehrlich pathways . The Shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. The Ehrlich pathway is a series of biochemical reactions that convert amino acids into corresponding alcohols, acids, and aldehydes.

Pharmacokinetics

For instance, its molecular weight (158.15 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and permeation .

Result of Action

Given its involvement in the Shikimate and Ehrlich pathways , it can be inferred that it may play a role in the production of aromatic amino acids and their derivatives.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility from water is estimated to be 1.14E-006 atm-m3/mole , suggesting that it may evaporate into the atmosphere under certain conditions. Additionally, its half-life in a model river and lake are estimated to be 26.96 days and 298.6 days, respectively , indicating that it can persist in aquatic environments for extended periods.

Properties

IUPAC Name |

2,2-difluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGEQHDLLDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433092 |

Source

|

| Record name | 2,2-difluoro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-64-2 |

Source

|

| Record name | 2,2-difluoro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2947884.png)

![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)

![(3-methylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2947887.png)

![N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide](/img/structure/B2947893.png)